molecular formula C20H22F4N2 B5112773 1-(2-Fluorophenyl)-4-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]piperazine

1-(2-Fluorophenyl)-4-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]piperazine

Cat. No.: B5112773
M. Wt: 366.4 g/mol
InChI Key: TXPIKTHCMKXRPK-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]piperazine is a complex organic compound known for its unique chemical structure and properties. This compound features a piperazine ring substituted with fluorophenyl and trifluoromethylphenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-4-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]piperazine typically involves multi-step organic reactions. One common method includes the reaction of 2-fluoroaniline with 1-(3-trifluoromethylphenyl)-2-propanone in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors with automated control systems to maintain optimal reaction conditions. The use of continuous flow reactors can also enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-4-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine or trifluoromethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted piperazines.

Scientific Research Applications

1-(2-Fluorophenyl)-4-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]piperazine involves its interaction with molecular targets, such as enzymes or receptors. The fluorophenyl and trifluoromethylphenyl groups contribute to its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(2-Fluorophenyl)-4-[1-[3-(trifluoromethyl)phenyl]butan-2-yl]piperazine
  • 1-(2-Fluorophenyl)-4-[1-[3-(trifluoromethyl)phenyl]ethan-2-yl]piperazine

Uniqueness: 1-(2-Fluorophenyl)-4-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorophenyl and trifluoromethylphenyl groups enhances its stability and reactivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(2-fluorophenyl)-4-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F4N2/c1-15(13-16-5-4-6-17(14-16)20(22,23)24)25-9-11-26(12-10-25)19-8-3-2-7-18(19)21/h2-8,14-15H,9-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPIKTHCMKXRPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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